甲苯-d5

描述

Methylbenzene-d5, also known as deuterated toluene, is a derivative of methylbenzene where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in reducing background signals in NMR spectra.

科学研究应用

Metabolomics

Methylbenzene-d5 is widely used as a tracer in metabolomics studies. Its incorporation into biological systems allows researchers to track metabolic pathways and quantify metabolite concentrations with high precision. The use of stable isotopes like methylbenzene-d5 helps differentiate between biologically relevant metabolites and experimental noise, enhancing the accuracy of metabolic analyses .

Key Benefits:

- Enables assessment of metabolic fluxes.

- Helps delineate the fraction of metabolites associated with specific pathways.

- Provides insights into metabolic regulation in health and disease contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, methylbenzene-d5 serves as a solvent and an internal standard due to its well-defined chemical shifts. Its deuterated nature minimizes interference from proton signals, allowing for clearer spectra . This application is crucial in structural biology and organic chemistry for elucidating molecular structures.

NMR Properties:

- Chemical Shift: Unique resonance frequency due to deuteration.

- Solvent Properties: Low viscosity and high solubility for various organic compounds.

Mass Spectrometry (MS)

Methylbenzene-d5 is utilized in mass spectrometry as a calibration standard. Its distinct mass allows for precise measurements of other compounds' molecular weights and helps improve the reliability of quantitative analyses .

Applications in MS:

- Calibration standard for quantitative analysis.

- Tracer for studying reaction mechanisms.

Solvent in Chemical Manufacturing

Methylbenzene-d5 is employed as a solvent in various chemical processes, including the synthesis of pharmaceuticals and agrochemicals. Its low boiling point and excellent solvating properties make it ideal for extracting compounds from mixtures .

Common Uses:

- Solvent for paint formulations.

- Ingredient in adhesives and sealants.

- Component in the production of rubber chemicals.

Fuel Additive

Due to its high octane rating, methylbenzene-d5 can be used as an additive in gasoline formulations, improving fuel performance in automotive applications .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Metabolomics | Tracer for metabolic flux studies | Enhanced accuracy in quantification |

| NMR Spectroscopy | Solvent and internal standard | Clearer spectra |

| Mass Spectrometry | Calibration standard | Reliable quantitative analysis |

| Chemical Manufacturing | Solvent for pharmaceuticals | Efficient extraction processes |

| Fuel Industry | Gasoline additive | Improved fuel performance |

Case Study 1: Metabolomics Analysis Using Methylbenzene-d5

In a study published by Otsuka et al., methylbenzene-d5 was utilized to trace metabolic pathways in human cell cultures. The results indicated significant differences in metabolic fluxes between healthy and diseased cells, showcasing the compound's utility in understanding disease mechanisms .

Case Study 2: NMR Application in Structural Biology

Research conducted by Sigma-Aldrich demonstrated the effectiveness of methylbenzene-d5 as a solvent in NMR studies of protein-ligand interactions. The deuterated solvent provided clearer spectral data, leading to improved insights into binding affinities and mechanisms .

作用机制

Target of Action

Methylbenzene-d5, also known as Toluene-d5, is a deuterated derivative of methylbenzene It’s parent compound, methylbenzene (toluene), is known to interact with various enzymes and proteins in the body .

Mode of Action

For instance, it can undergo electrophilic aromatic substitution reactions, where it is more reactive than benzene due to the electron-donating effect of the methyl group . This increased reactivity allows Methylbenzene to react with various substances, such as fuming sulfuric acid at 0°C, and with concentrated sulfuric acid if they are heated under reflux for about 5 minutes .

Biochemical Pathways

The parent compound, methylbenzene, is known to undergo various reactions, including oxidation . The oxidation process of Methylbenzene involves the formation of benzyl radicals, which are key intermediates in the reaction .

Pharmacokinetics

Deuterium substitution in drug molecules, such as methylbenzene-d5, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, can be incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

The parent compound, methylbenzene, is known to undergo various reactions, including halogenation . In halogenation, a benzene ring in Methylbenzene is attacked by an electrophile, resulting in the substitution of hydrogens .

Action Environment

The action, efficacy, and stability of Methylbenzene-d5 can be influenced by various environmental factors. For instance, the parent compound, Methylbenzene, is known to be highly volatile and can evaporate into the air quickly . Therefore, inhalation is the most common route of exposure to Methylbenzene . The environmental and toxicological effects of Methylbenzene have been extensively studied, and it is known to be irritating to the eyes, skin, and respiratory tract .

生化分析

Biochemical Properties

Methylbenzene-d5, like its non-deuterated counterpart, is expected to interact with various enzymes and proteins. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various organic substances . The nature of these interactions is likely to be influenced by the presence of deuterium atoms, which can affect the kinetics of enzymatic reactions due to the isotope effect .

Cellular Effects

For instance, exposure to high levels of methylbenzene can disrupt cell membranes, interfere with cell signaling pathways, and alter gene expression

Molecular Mechanism

It’s likely to involve interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity . For example, methylbenzene can undergo bioactivation by cytochrome P450 enzymes to form reactive metabolites, which can bind to cellular macromolecules and cause toxicity

Dosage Effects in Animal Models

The effects of Methylbenzene-d5 at different dosages in animal models have not been extensively studied. Studies on methylbenzene have shown that it can cause adverse effects at high doses, including neurological symptoms and liver damage . It’s plausible that Methylbenzene-d5 could have similar effects, but the presence of deuterium might alter its toxicity profile.

Metabolic Pathways

Methylbenzene-d5 is likely to be involved in similar metabolic pathways as methylbenzene. Methylbenzene is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of benzyl alcohol, benzaldehyde, and benzoic acid . These metabolites can then be further metabolized or excreted . The metabolism of Methylbenzene-d5 could be influenced by the presence of deuterium, potentially leading to differences in metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Methylbenzene-d5 within cells and tissues are not well-characterized. Due to its lipophilic nature, it’s likely to passively diffuse across cell membranes . Once inside the cell, it could interact with various proteins and be distributed to different cellular compartments. The presence of deuterium might affect its distribution due to the isotope effect.

Subcellular Localization

Given its lipophilic nature, it could potentially localize to lipid-rich areas such as the cell membrane or the endoplasmic reticulum . The presence of deuterium could potentially influence its localization, but this would need to be confirmed through experimental studies.

准备方法

Synthetic Routes and Reaction Conditions: Methylbenzene-d5 can be synthesized through the deuteration of methylbenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where methylbenzene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of methylbenzene-d5 typically involves the use of heavy water (D2O) as a deuterium source. The methylbenzene is mixed with heavy water and a catalyst, and the mixture is subjected to high temperatures and pressures to facilitate the exchange of hydrogen with deuterium.

Types of Reactions:

Oxidation: Methylbenzene-d5 can undergo oxidation reactions to form benzoic acid-d5. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Substitution: Electrophilic aromatic substitution reactions are common with methylbenzene-d5. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), resulting in nitromethylbenzene-d5.

Reduction: Reduction reactions can convert methylbenzene-d5 to deuterated cyclohexane derivatives using hydrogen gas (H2) and a suitable catalyst like nickel (Ni).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)

Reduction: Hydrogen gas (H2), nickel (Ni) catalyst

Major Products:

Oxidation: Benzoic acid-d5

Substitution: Nitromethylbenzene-d5

Reduction: Deuterated cyclohexane derivatives

相似化合物的比较

Methylbenzene-d5 is unique due to its deuterated nature, which distinguishes it from other methylbenzene derivatives. Similar compounds include:

Methylbenzene (Toluene): The non-deuterated form, commonly used as an industrial solvent and in the production of chemicals.

Ethylbenzene: Another aromatic hydrocarbon used in the production of styrene.

Xylene (Dimethylbenzene): Used as a solvent and in the production of terephthalic acid.

Methylbenzene-d5’s uniqueness lies in its application in NMR spectroscopy, where its deuterated form provides significant advantages over non-deuterated analogs.

生物活性

Methylbenzene-d5, also known as deuterated toluene, is a deuterated derivative of methylbenzene where five hydrogen atoms are replaced by deuterium. This compound is primarily recognized for its applications in various scientific fields, including chemistry, biology, and environmental science. Its unique isotopic properties make it particularly valuable in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Overview of Methylbenzene-d5

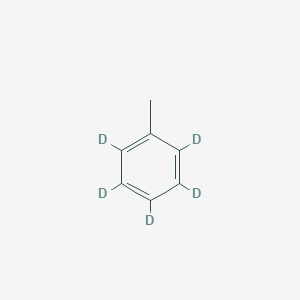

- Chemical Structure : Methylbenzene-d5 (C7H7D5) retains the core structure of toluene but with deuterium substituting for hydrogen.

- CAS Number : 1603-99-2

- Uses : Commonly utilized as a solvent in NMR spectroscopy and metabolic tracing studies.

Methylbenzene-d5 exhibits several biological activities that can be categorized into its biochemical interactions , metabolic pathways , and toxicological effects .

Biochemical Interactions

- Enzyme Interaction : Methylbenzene-d5 may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various organic compounds. The presence of deuterium can alter the kinetics of these enzymatic reactions, potentially leading to different metabolic outcomes compared to non-deuterated compounds.

- Cellular Effects : Similar to its parent compound, exposure to high levels of methylbenzene can disrupt cellular membranes and interfere with signaling pathways. This disruption can lead to altered gene expression and cellular dysfunction .

- Pharmacokinetics : The substitution of hydrogen with deuterium in drug molecules has been shown to influence their pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Pathways

Methylbenzene-d5 is likely to follow similar metabolic pathways as methylbenzene, primarily undergoing oxidation in the liver through cytochrome P450 enzymes. This metabolism can produce various metabolites such as benzyl alcohol-d5 and benzoic acid-d5 .

Toxicological Profile

The toxicological effects of methylbenzene-d5 are not extensively studied; however, insights from methylbenzene provide a basis for understanding potential risks:

- Acute Exposure : Symptoms may include CNS dysfunction, headaches, dizziness, and respiratory irritation. Chronic exposure could lead to more severe neurological effects such as multifocal leukoencephalopathy .

- Developmental Effects : Studies have indicated that maternal exposure to high levels of methylbenzene can result in developmental issues in offspring, including CNS dysfunction and physical anomalies .

Case Studies and Research Findings

Several studies have explored the biological activity of methylbenzene and its derivatives:

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473399 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-99-2 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1603-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。